molecular formula C36H62O11 B10762731 (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

Cat. No.: B10762731
M. Wt: 670.9 g/mol
InChI Key: GAOZTHIDHYLHMS-ZZFHHFNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a convergent synthetic pathway consisting of 34 steps. This pathway involves stereo-controlled reactions to generate the 17 stereocenters present in the molecule . The first total synthesis of monensin was reported in 1979 by Kishi et al .

Industrial Production Methods: Industrial production of monensin involves fermentation using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting it into a sodium salt. Calcium carbonate is then added, and the mixture is filtered. The collected filter cakes are dried to obtain the monensin premix .

Chemical Reactions Analysis

Types of Reactions: Monensin undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with monovalent cations, such as lithium, sodium, potassium, rubidium, silver, and thallium .

Common Reagents and Conditions: Monensin’s ionophoric ability allows it to transport cations across lipid membranes in both electrogenic and electroneutral manners . This property is crucial for its antibacterial and antiparasitic activities.

Major Products Formed: The major products formed from monensin’s reactions are its complexes with monovalent cations. These complexes play a significant role in its biological activities .

Mechanism of Action

Monensin acts as an ionophore, forming complexes with monovalent cations and transporting them across cell membranes. It functions as an Na+/H+ antiporter, playing a crucial role in disrupting ion gradients and cellular homeostasis . This mechanism underlies its antibacterial and antiparasitic activities. Monensin also induces oxidative stress and inhibits androgen signaling, leading to apoptosis in prostate cancer cells .

Properties

Molecular Formula

C36H62O11

Molecular Weight

670.9 g/mol

IUPAC Name

(2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5R)-5-ethyl-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30-,31+,33-,34+,35?,36-/m0/s1

InChI Key

GAOZTHIDHYLHMS-ZZFHHFNXSA-N

Isomeric SMILES

CC[C@@]1(CC[C@@H](O1)[C@@]2(CCC3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)O)C)[C@H]4[C@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C

Origin of Product

United States

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